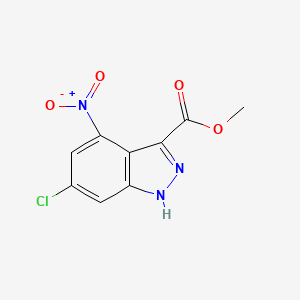

methyl 6-chloro-4-nitro-1H-indazole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-chloro-4-nitro-1H-indazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O4/c1-17-9(14)8-7-5(11-12-8)2-4(10)3-6(7)13(15)16/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGFNAXOGLXOLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C(=CC(=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601234389 | |

| Record name | Methyl 6-chloro-4-nitro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601234389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-31-3 | |

| Record name | Methyl 6-chloro-4-nitro-1H-indazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-chloro-4-nitro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601234389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methyl 6 Chloro 4 Nitro 1h Indazole 3 Carboxylate

Strategic Design of Synthetic Routes to the Indazole Core

The formation of the bicyclic indazole core is the foundational step in the synthesis of methyl 6-chloro-4-nitro-1H-indazole-3-carboxylate. The strategic design of this process involves the careful selection of precursors and the optimization of reaction pathways to control the final arrangement of atoms in the ring system.

Precursor Identification and Optimized Reaction Pathways

The synthesis of the indazole ring system can be approached through various cyclization strategies. A common and effective method involves the use of appropriately substituted aniline (B41778) derivatives. For the target molecule, a plausible precursor is a derivative of 2-amino-5-chloro-3-nitrobenzoic acid. The synthesis of such precursors often starts from commercially available materials like m-toluic acid, which can undergo nitration to introduce a nitro group, followed by hydrogenation of a nitro group to an amine, and subsequent chlorination.

Once the substituted aniline precursor is obtained, diazotization followed by intramolecular cyclization is a well-established method for forming the indazole ring. For instance, treatment of a 2-alkylaniline with sodium nitrite (B80452) in an acidic medium can lead to the formation of the N-N bond and subsequent ring closure to yield the indazole core.

Another viable pathway involves the reductive cyclization of o-nitro-ketoximes. This method offers a mild alternative for constructing the indazole ring system. The choice of the precursor and the specific reaction conditions are critical for achieving high yields and purity of the desired indazole intermediate.

| Precursor Type | Cyclization Strategy | Key Reagents |

| Substituted 2-alkylanilines | Diazotization and intramolecular cyclization | Sodium nitrite, Acid |

| o-Nitro-ketoximes | Reductive cyclization | Reducing agents |

| o-Haloarylhydrazones | Intramolecular amination | Metal catalysts (e.g., Silver(I)) |

Regioselectivity and Diastereoselectivity Control in Indazole Ring Formation

During the formation of the indazole ring, controlling the regioselectivity is paramount to ensure the correct positioning of substituents. In the context of this compound, the substituents on the starting aniline precursor will dictate the final substitution pattern of the indazole. For example, starting with a 2-amino-5-chloro-3-nitrobenzoic acid derivative ensures the chlorine atom at the C-6 position and the nitro group at the C-4 position of the resulting indazole.

The nature of the substituent at the 3-position can also influence the regioselectivity of further reactions on the indazole ring, such as N-alkylation. While the target molecule is a 1H-indazole, it is important to note that alkylation reactions can sometimes yield a mixture of N1 and N2 isomers. The presence of a carboxylate group at the C-3 position generally favors N1 substitution, which is the desired outcome for this synthetic pathway. Diastereoselectivity is not a primary concern in the formation of the aromatic indazole ring itself.

Key Functional Group Introduction and Modification Reactions

With the indazole core established, the next critical phase is the introduction and modification of the functional groups at the C-3, C-4, and C-6 positions. The order and methodology of these steps are crucial for a successful synthesis.

Directed Halogenation Strategies for Chlorine Incorporation at C-6

The introduction of a chlorine atom at the C-6 position can be achieved either by starting with a pre-chlorinated precursor or by direct halogenation of the indazole ring. If a precursor such as 2-amino-5-chlorobenzoic acid is used for the indazole synthesis, the chlorine atom is already in the desired position.

Alternatively, direct chlorination of an existing indazole can be performed. However, this approach requires careful control of regioselectivity. The directing effects of the existing substituents on the indazole ring will determine the position of chlorination. For an indazole-3-carboxylate, electrophilic aromatic substitution reactions like chlorination are influenced by the electron-donating or -withdrawing nature of the substituents.

Selective Nitration Methodologies for the C-4 Position

Similar to chlorination, the nitro group at the C-4 position can be introduced either by using a nitrated starting material or by direct nitration of the indazole ring. The synthesis of 4-nitro-1H-indazole can be achieved by the nitration of 1H-indazole using a mixture of concentrated sulfuric and nitric acids under controlled temperature conditions to prevent over-nitration. google.com Another synthetic route starts from 2-methyl-3-nitroaniline, which upon treatment with sodium nitrite in glacial acetic acid, yields 4-nitro-1H-indazole. patsnap.com

When nitrating a 6-chloro-1H-indazole-3-carboxylate, the regioselectivity of the reaction is a critical consideration. The existing chloro and carboxylate groups will influence the position of the incoming nitro group. The synthesis of 6-bromo-4-nitro-1H-indazole has been reported, suggesting that halogenated indazoles can be selectively nitrated at the C-4 position.

Esterification of the Carboxylic Acid Moiety at C-3

The final functional group to be considered is the methyl carboxylate at the C-3 position. This is typically introduced by esterification of the corresponding 1H-indazole-3-carboxylic acid. Standard esterification methods, such as reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) or using a reagent like thionyl chloride followed by the addition of methanol, are effective. researchgate.net

The synthesis of 1H-indazole-3-carboxylic acid itself can be achieved through various methods, including the cyclization of appropriately substituted precursors that already contain the carboxylic acid or a precursor group. The esterification is often one of the final steps in the synthetic sequence, as the ester group might not be stable to some of the conditions used for nitration or halogenation.

| Functional Group | Position | Method of Introduction | Key Reagents/Conditions |

| Chlorine | C-6 | From chlorinated precursor or direct halogenation | N-Chlorosuccinimide (NCS) |

| Nitro | C-4 | From nitrated precursor or direct nitration | Nitric acid, Sulfuric acid |

| Methyl Carboxylate | C-3 | Esterification of carboxylic acid | Methanol, Acid catalyst or Thionyl chloride |

Exploration of Advanced Catalytic and Green Chemistry Approaches

The synthesis of the indazole scaffold, a key component in many pharmacologically active compounds, has benefited significantly from the development of advanced catalytic systems and green chemistry methodologies. These approaches aim to improve efficiency, reduce waste, and provide access to novel derivatives under milder conditions compared to traditional methods.

Palladium-Catalyzed C-H Amination Reactions in Indazole Synthesis

Palladium-catalyzed reactions have emerged as powerful tools for constructing the indazole nucleus through intramolecular carbon-nitrogen bond formation. nih.gov One prominent strategy involves the catalytic C-H activation of hydrazone compounds, followed by an intramolecular amination to effect cyclization. researchgate.net This transformation provides an efficient route to variously substituted indazoles. researchgate.net

A notable catalyst system for this reaction employs Palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with co-oxidants such as Copper(II) acetate (Cu(OAc)₂) and Silver trifluoroacetate (B77799) (AgOCOCF₃). nih.govresearchgate.net This system effectively facilitates the cyclization of substrates like benzophenone (B1666685) tosylhydrazones. nih.gov The reactions are valued for proceeding under relatively mild conditions, which allows for the tolerance of a wide array of functional groups on the aromatic rings, including alkoxycarbonyl groups, cyano groups, and halogens. nih.govresearchgate.net This functional group compatibility is a significant advantage for the synthesis of complex indazole derivatives.

Another palladium-catalyzed approach is based on the intramolecular Buchwald-Hartwig amination reaction. nih.gov This method, applied to 2-halobenzophenone tosylhydrazones, utilizes a catalyst system that allows the cyclization to proceed under very mild conditions, making it suitable for substrates with acid- or base-sensitive functionalities. nih.gov The development of such catalytic processes represents a significant advancement in the synthesis of the indazole core structure. nih.gov

| Catalyst System | Substrate Type | Key Features | Reference |

| Pd(OAc)₂ / Cu(OAc)₂ / AgOCOCF₃ | Benzophenone tosylhydrazones | C-H activation followed by intramolecular amination; tolerates various functional groups. | nih.gov |

| Palladium-based catalyst | 2-Halobenzophenone tosylhydrazones | Intramolecular Buchwald-Hartwig amination; proceeds under very mild conditions. | nih.gov |

Diazotization-Mediated Cyclization Protocols for Indazole-3-Carboxylates

Diazotization reactions provide an operationally simple and efficient pathway for the synthesis of 1H-indazole-3-carboxylic acid derivatives. rawdatalibrary.net This protocol enables the direct conversion of ortho-aminobenzacetates and ortho-aminobenzacetamides into the corresponding indazole-3-carboxylates. rawdatalibrary.net The methodology is distinguished by its mild reaction conditions and straightforward execution. rawdatalibrary.net

A more recent metal-free approach utilizes the reaction between diazonium salts and diazo compounds. nih.gov This strategy proceeds through the formation of a key diazenium (B1233697) intermediate, which is generated by the nucleophilic addition of the diazo compound to the diazonium salt, followed by the loss of nitrogen gas. nih.gov This intermediate then undergoes an intramolecular electrophilic cyclization to furnish the indazole ring system in excellent yields. nih.gov The reaction can be optimized by solvent choice; for instance, conducting the reaction in dimethylformamide (DMF) at 80 °C effectively promotes the desired indazole formation. nih.gov This method offers a novel and highly efficient route to substituted indazoles under mild, catalyst-free conditions. nih.gov

| Method | Precursor | Key Intermediate | Conditions | Outcome | Reference |

| Direct Diazotization | Ortho-aminobenzacetates | Diazonium salt | Mild, operational simplicity | 1H-Indazole-3-carboxylates | rawdatalibrary.net |

| Diazo Activation | Diazonium salt + Diazo compound | Diazenium intermediate | Metal-free, DMF, 80 °C | Substituted indazoles in excellent yields | nih.gov |

Microwave-Assisted and Photochemical Synthesis Enhancements

Modern synthetic enhancements such as microwave irradiation and photochemical methods are being increasingly applied to the synthesis of indazoles, aligning with the principles of green chemistry by improving efficiency and reducing environmental impact. semanticscholar.org

Microwave-Assisted Synthesis Microwave-assisted organic synthesis has proven to be a highly effective technique for the functionalization and synthesis of indazole derivatives. semanticscholar.org The application of controlled microwave heating can dramatically reduce reaction times, often from many hours to just minutes, while simultaneously improving product yields. semanticscholar.orgsemanticscholar.org For example, the synthesis of tetrahydroindazoles from 2-acetylcyclohexanone (B32800) and various hydrazines showed improved yields and shortened reaction times when performed in a focused microwave reactor compared to conventional reflux. semanticscholar.org Similarly, syntheses of other indazole derivatives that required 24 hours using conventional heating were completed in just 30 minutes with microwave irradiation. semanticscholar.org This method is considered a simple, sustainable, and efficient green synthetic protocol for creating libraries of indazole-based compounds. semanticscholar.orgsemanticscholar.org The process relies on dielectric heating, where polar molecules absorb microwave energy, leading to rapid and uniform heat generation and better reaction control. jchr.org

Photochemical Synthesis Photochemistry offers a metal-free approach to constructing indazole skeletons under mild conditions. organic-chemistry.orgresearchgate.net One such method involves the reaction of 2-ethynylaryltriazenes with arylsulfinic acids under visible-light irradiation at room temperature. organic-chemistry.orgresearchgate.net This process forms 3-functionalized 2H-indazoles without the need for an external photocatalyst, proceeding via an electron donor-acceptor complex. organic-chemistry.orgresearchgate.net This photochemical strategy provides an environmentally friendly alternative to traditional metal-catalyzed methods for accessing the 2H-indazole framework. organic-chemistry.org While some photochemical reactions can also induce rearrangements, such as the conversion of indazoles to benzimidazoles, the direct synthesis of the indazole ring using light demonstrates the versatility of photochemical approaches in heterocyclic chemistry. nih.govnih.gov

| Enhancement | Method | Advantages | Reference |

| Green Chemistry | Microwave-Assisted Synthesis | Reduced reaction times, improved yields, increased efficiency, sustainable. | semanticscholar.orgsemanticscholar.org |

| Advanced Catalysis | Photochemical Synthesis | Metal-free, mild conditions (room temperature), environmentally friendly. | organic-chemistry.orgresearchgate.net |

Derivatization and Analog Synthesis of this compound

The core structure of this compound serves as a versatile scaffold for the synthesis of diverse analogs through reactions at the nitrogen atoms of the pyrazole (B372694) ring and transformations of the methyl ester group.

N-Substitution Reactions and Tautomeric Preference Studies

The direct alkylation of 1H-indazoles is complicated by the presence of two reactive nitrogen atoms (N1 and N2), which typically leads to the formation of a mixture of N1- and N2-substituted regioisomers. nih.govbeilstein-journals.org The regiochemical outcome of these reactions is highly dependent on the reaction conditions, including the base, solvent, and electrophile used, as well as the electronic and steric nature of the substituents on the indazole ring. beilstein-journals.orgnih.gov

The tautomeric equilibrium between the more stable 1H-indazole and the less stable 2H-indazole form is a key factor influencing reactivity. nih.govresearchgate.netresearchgate.net The 1H-tautomer is generally considered to be thermodynamically more stable. nih.govnih.gov

Significant research has focused on developing regioselective N-alkylation protocols. For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has shown high N1-selectivity for indazoles with electron-withdrawing groups at the C-3 position, such as a carboxymethyl or carboxamide group. beilstein-journals.org This selectivity is often rationalized by the chelation of the sodium cation between the N2-nitrogen and the oxygen atom of the C-3 substituent, which sterically directs the incoming electrophile to the N1 position. beilstein-journals.org In contrast, conditions such as the Mitsunobu reaction have been shown to favor the formation of the N2-substituted regioisomer. nih.gov Density Functional Theory (DFT) calculations have been employed to provide mechanistic insights, suggesting that chelation mechanisms favor N1-substitution, while other non-covalent interactions can drive the formation of the N2-product. nih.govbeilstein-journals.org

| Reagents/Conditions | Predominant Isomer | Putative Rationale | Reference |

| NaH in THF (with C3-ester/amide) | N1 | Chelation of Na⁺ between N2 and C3-carbonyl oxygen directs alkylation to N1. | beilstein-journals.org |

| Cs₂CO₃ in DMF | Mixture (often N1 favored) | Common condition, but selectivity can be variable. | beilstein-journals.org |

| Mitsunobu Reaction (e.g., with n-pentanol) | N2 | Strong preference for the thermodynamically less stable isomer under these conditions. | nih.gov |

Transformations at the Methyl Ester Moiety (e.g., Amidation, Reduction)

The methyl ester group at the C-3 position of the indazole ring is a versatile handle for further derivatization, most commonly through amidation or reduction.

Amidation The conversion of the methyl ester to a wide variety of amides is a common and synthetically valuable transformation. This is typically achieved via a two-step process: first, the hydrolysis of the ester to the corresponding 1H-indazole-3-carboxylic acid, followed by coupling with a desired primary or secondary amine. derpharmachemica.com Standard peptide coupling reagents are effective for this purpose. A general procedure involves activating the carboxylic acid with agents like 1-Hydroxybenzotriazole (HOBT) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) in the presence of a base such as triethylamine (B128534) (TEA), followed by the addition of the amine. derpharmachemica.com This method allows for the synthesis of a large library of 1H-indazole-3-carboxamide derivatives, which are prevalent in medicinally active compounds. derpharmachemica.com

Reduction The methyl ester can be readily reduced to the corresponding primary alcohol, (1H-indazol-3-yl)methanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like THF. The resulting alcohol provides a different reactive site for further functionalization, such as etherification or oxidation to the corresponding aldehyde, which is a key intermediate for accessing a variety of other 3-substituted indazoles. rsc.org

| Transformation | Reagents | Product Functional Group | Synthetic Utility |

| Amidation | 1. Saponification (e.g., NaOH) 2. Amine, Coupling Agents (EDC, HOBT) | Carboxamide | Access to a wide range of N-substituted amides with potential biological activity. |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (Hydroxymethyl) | Intermediate for synthesis of ethers, aldehydes, and other C3-functionalized analogs. |

Functionalization Strategies for the Chloro and Nitro Groups

The chloro and nitro groups of the indazole core serve as versatile handles for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. While the ester group at the 3-position also offers a site for reaction, functionalization of the chloro and nitro substituents has been a key strategy in developing novel compounds.

One of the primary transformations for the nitro group is its reduction to an amino group. This conversion dramatically alters the electronic properties of the indazole ring and introduces a nucleophilic site for further derivatization. For instance, the synthesis of 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives has been accomplished, showcasing the feasibility of this reduction. nih.gov This transformation is significant as it opens pathways to a variety of compounds with potential biological activities. nih.gov

The chloro group, on the other hand, is often retained in many synthetic schemes. Its electron-withdrawing nature influences the reactivity of the indazole ring system. However, it can also be a site for nucleophilic substitution reactions, although this is less commonly reported in the context of the 6-chloro-4-nitro-1H-indazole scaffold in the provided literature. The persistence of the 3-chloro substituent in many derivatives suggests its importance for the desired molecular properties or that it is less reactive under certain conditions. nih.gov

Structure-Directed Modifications for Investigating Molecular Interactions

Structure-directed modifications of the this compound scaffold are crucial for probing and understanding molecular interactions with biological targets. These modifications often involve the introduction of various heterocyclic moieties to explore structure-activity relationships (SAR).

A prominent strategy involves the use of 1,3-dipolar cycloaddition reactions to introduce new heterocyclic rings. For example, derivatives of 3-chloro-6-nitro-1H-indazole have been functionalized with 1,2,3-triazole, isoxazoline, and isoxazole (B147169) rings. nih.gov These additions are not random but are designed to create a library of compounds with varied spatial and electronic features to interact with biological receptors.

The resulting derivatives have been evaluated for their biological potency, such as antileishmanial activity. nih.gov Molecular docking and molecular dynamics simulations are then employed to rationalize the observed biological activities. These computational studies help to elucidate the binding modes of the compounds with their target enzymes, such as Leishmania trypanothione (B104310) reductase. nih.gov The interactions observed, which can be hydrophobic or hydrophilic, provide insights into the key structural features required for potent biological activity. nih.gov

For instance, studies have shown that the nature of the heterocyclic ring attached to the indazole core significantly influences the inhibitory efficacy against different Leishmania species. nih.gov Compounds containing a triazole ring were found to be more efficient inhibitors than those with oxazoline (B21484) or oxazole (B20620) moieties, which may be attributed to the specific interactions between the indazole core and the triazole side chain. nih.gov These findings underscore the importance of structure-directed modifications in the design of new therapeutic agents.

Molecular Mechanisms of Action and Biological Target Identification

Investigation of Specific Molecular Targets and Pathways

The biological effects of indazole-based compounds are often traced to their interactions with specific molecular targets, primarily enzymes and receptors. Studies on analogs of methyl 6-chloro-4-nitro-1H-indazole-3-carboxylate have identified several key proteins and pathways that are modulated by this chemical family.

Analogs of this compound have demonstrated significant inhibitory activity against a variety of enzymes, indicating their potential as therapeutic agents. A noteworthy target is trypanothione (B104310) reductase (TryR), an enzyme essential for the survival of Leishmania parasites. nih.govresearchgate.net

Molecular docking studies on a series of 3-chloro-6-nitro-1H-indazole derivatives have elucidated their binding mode within the active site of Leishmania infantum TryR. nih.gov These studies, which provide a model for how the core indazole structure might interact with enzyme targets, showed that the derivatives bind with high stability. The interactions are characterized by a network of both hydrophobic and hydrophilic contacts. nih.govresearchgate.net One particularly potent derivative exhibited a low net binding energy score of -40.02 kcal/mol, with intermolecular interactions dominated by Van der Waals and electrostatic forces. nih.gov

Beyond parasitic enzymes, other indazole derivatives have been identified as potent kinase inhibitors, a class of enzymes crucial for cellular signaling. nih.gov These compounds have shown activity against multiple kinases, including:

c-Kit

Platelet-Derived Growth Factor Receptor β (PDGFRβ) nih.gov

FMS-like tyrosine kinase 3 (FLT3) nih.gov

Fibroblast Growth Factor Receptors (FGFRs) nih.gov

Extracellular signal-regulated kinases 1/2 (ERK1/2) nih.gov

For instance, one N-phenylindazole derivative was found to be a multi-kinase inhibitor, targeting c-Kit, PDGFRβ, and FLT3 with high affinity. nih.gov Another series of 1H-indazole derivatives showed inhibitory activity against FGFR1-3 in the micromolar range. nih.gov

| Analog Class | Target Enzyme | Finding |

| 3-Chloro-6-nitro-1H-indazole | Leishmania Trypanothione Reductase | Molecular docking predicts highly stable binding, suggesting potent inhibition. nih.govresearchgate.net |

| N-phenylindazole | c-Kit, PDGFRβ, FLT3 | A derivative acts as a multi-kinase inhibitor with Kd values of 68.5 nM, 140 nM, and 375 nM, respectively. nih.gov |

| 1H-indazole amides | ERK1/2 | Derivatives show potent enzymatic and cellular activity with IC50 values in the low nanomolar range. nih.gov |

The indazole-3-carboxylate scaffold is a key structural feature in a class of synthetic cannabinoids that act as agonists for the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. nih.govfrontiersin.org Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, an analog of the subject compound, is a known intermediate in the synthesis of these psychoactive substances. nih.gov

Research on indazole-3-carboxamide derivatives, which are structurally very similar, confirms their interaction with cannabinoid receptors. These compounds often show higher potency at the CB2 receptor compared to the CB1 receptor. frontiersin.org Molecular modeling studies suggest that the indazole core is crucial for receptor activation and potency, while other parts of the molecule influence binding affinity. frontiersin.org Specifically, the indazole group is thought to engage in hydrophobic interactions that are key to activating the receptor. frontiersin.org

Disruption of Cellular Signaling Pathways and Processes

By inhibiting key enzymes and binding to critical receptors, indazole compounds can significantly disrupt cellular signaling pathways. This modulation is central to their observed biological effects.

The demonstrated ability of indazole analogs to inhibit kinases like ERK1/2 and FGFRs directly implies an interference with major intracellular signaling cascades. nih.gov These kinases are cornerstone components of pathways that regulate cell proliferation, differentiation, and survival. By blocking their activity, these compounds can halt downstream signaling, which is a primary mechanism for their anticancer effects. nih.gov

For example, the inhibition of the ERK pathway (also known as the MAPK pathway) is a well-established strategy in cancer therapy. The development of indazole amides that potently inhibit ERK1/2 demonstrates the potential of this chemical class to modulate this critical signaling cascade. nih.gov Similarly, inhibition of FGFR signaling can disrupt processes like angiogenesis and tumor growth. nih.gov

While direct evidence linking this compound to cGMP levels or CRAC channels is not prominent, the known activity of a related compound, 6-nitroindazole, as a nitric oxide synthase (NOS) inhibitor, suggests a potential link. drugbank.com NOS is responsible for producing nitric oxide, a key activator of soluble guanylate cyclase, which in turn produces cGMP. Therefore, inhibition of NOS by a nitroindazole structure would lead to decreased cGMP levels.

Direct evidence for this compound or its immediate analogs interfering with protein-protein interactions is currently limited in the scientific literature. However, the general principle of using small molecules to disrupt these interactions is a growing area of chemical biology. It has been shown that fragment-based screening can identify small molecules that bind to proteins, and these can be developed into more potent inhibitors that disrupt protein-protein complexes.

Probing Biological Systems with this compound Analogs

The study of analogs of this compound has been instrumental in probing complex biological systems.

Antiparasitic Research : Derivatives of 3-chloro-6-nitro-1H-indazole have served as chemical probes to validate trypanothione reductase as a viable drug target in Leishmania. nih.gov The potent activity of these compounds helps to confirm that inhibiting this single enzyme is sufficient to kill the parasite. nih.govresearchgate.net

Neuroscience and Pharmacology : Indazole-3-carboxamide analogs, as potent synthetic cannabinoid receptor agonists, have been used to explore the endocannabinoid system. frontiersin.org These tools help researchers understand the physiological roles of CB1 and CB2 receptors in pain, appetite, and mood regulation. nih.gov

Oncology : The development of various indazole derivatives as kinase inhibitors has provided a wealth of chemical probes to dissect the signaling pathways that drive cancer. nih.gov By selectively inhibiting kinases like ERK, PDGFR, and FGFR, these compounds allow researchers to study the specific consequences of blocking these pathways in cancer cells. nih.gov

Development of Chemical Probes for Target Deconvolution

There is currently no publicly available research detailing the development or use of this compound as a chemical probe for target deconvolution. The design of such probes typically involves modifying a bioactive molecule to include a reactive group or a reporter tag (like biotin (B1667282) or a fluorescent dye) to allow for the identification and isolation of its biological targets. While the indazole scaffold is of significant interest in medicinal chemistry, studies detailing the specific conversion of this compound into a tool compound for target identification have not been reported.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These calculations provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of properties, including optimized geometry, vibrational frequencies, and reaction energetics. For indazole derivatives, DFT studies have been employed to understand their physicochemical properties and electrostatic potential. nih.gov Such studies typically utilize basis sets like 6-311++G(d,p) to provide a good balance between accuracy and computational cost. dntb.gov.ua

For this compound, DFT calculations could elucidate the influence of the chloro, nitro, and methyl carboxylate groups on the electronic distribution and reactivity of the indazole core. For instance, the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack.

Note: These are representative values for a substituted indazole and not specific to this compound.

Molecular orbital (MO) analysis, particularly of the frontier orbitals (HOMO and LUMO), is crucial for predicting chemical reactivity. The distribution of these orbitals indicates the likely sites for chemical reactions. For instance, the locations of the HOMO and LUMO can suggest which atoms are most likely to act as nucleophiles or electrophiles, respectively.

Charge distribution calculations, often visualized through Molecular Electrostatic Potential (MEP) maps, provide a visual representation of the electron density around a molecule. These maps highlight regions of positive and negative electrostatic potential, which are indicative of sites prone to electrophilic and nucleophilic attack. For related nitro-substituted indazoles, MEP analysis has been used to identify reactive sites. dntb.gov.ua In the case of this compound, the electron-withdrawing nature of the nitro and chloro groups would be expected to create significant regions of positive potential on the indazole ring, influencing its interaction with other molecules.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the three-dimensional structure and dynamic behavior of molecules, including their interactions with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target. For instance, derivatives of 3-chloro-6-nitro-1H-indazole have been studied for their potential as antileishmanial agents through molecular docking with the Leishmania trypanothione reductase enzyme. nih.gov These studies revealed that the indazole derivatives could form stable interactions within the enzyme's active site. nih.gov

For this compound, molecular docking could be employed to screen for potential protein targets and to predict its binding affinity and interaction patterns. This would involve docking the molecule into the binding sites of various proteins and scoring the resulting poses based on factors like intermolecular forces and geometric complementarity.

Table 2: Example of Molecular Docking Results for an Indazole Derivative with a Protein Target

| Parameter | Value | Description |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | Predicted affinity of the ligand for the protein |

| Interacting Residues | Val23, Leu45, Phe89 | Key amino acids in the binding site |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed with the protein |

Note: These are hypothetical results to illustrate the output of a molecular docking study.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformations) of a molecule. This is important as the biological activity of a molecule can be highly dependent on its conformation. For flexible molecules, multiple low-energy conformations may exist, and understanding their relative stabilities is key.

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking. In studies of indazole derivatives, MD simulations have been used to confirm the stability of the ligand within the binding site of its target protein over time. nih.gov Such simulations can also provide insights into the conformational changes that may occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, untested compounds.

QSAR studies often involve the calculation of a wide range of molecular descriptors, including topological, electronic, and physicochemical properties. acs.org These descriptors are then used to build a mathematical model that correlates them with the observed biological activity. While no specific QSAR studies on this compound are available, this approach could be applied to a series of related indazole derivatives to guide the design of more potent analogs. Cheminformatics tools are essential for managing the chemical data, calculating descriptors, and building the QSAR models. dntb.gov.ua

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR is a cornerstone technique for the structural determination of organic molecules like substituted indazoles. It provides detailed information about the chemical environment of individual atoms.

1H, 13C, and 2D NMR for Elucidating Complex Structural and Tautomeric Forms

For a compound like methyl 6-chloro-4-nitro-1H-indazole-3-carboxylate, ¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms. The chemical shifts of the aromatic protons on the indazole ring would be influenced by the electron-withdrawing effects of the chloro and nitro substituents, typically shifting them to a lower field (higher ppm). The methyl ester protons would appear as a characteristic singlet, likely between 3.5 and 4.5 ppm. The N-H proton of the indazole ring would appear as a broad singlet at a much lower field, and its chemical shift can be highly dependent on the solvent and concentration. nih.govchemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum would show distinct signals for the carboxyl carbon, the methyl ester carbon, and the carbons of the indazole ring. The positions of the chloro and nitro groups would significantly impact the chemical shifts of the aromatic carbons to which they are attached. nih.govresearchgate.net

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to assemble the complete molecular structure. COSY would establish proton-proton couplings within the aromatic ring, while HSQC would correlate directly bonded proton and carbon atoms. HMBC is crucial for identifying longer-range (2-3 bond) correlations, for instance, between the methyl protons and the ester carbonyl carbon, or between the aromatic protons and various ring carbons, confirming the substitution pattern. These techniques are also invaluable for distinguishing between N1-H and N2-H tautomers, which is a common phenomenon in indazole systems. nih.gov

NOE and Coupling Constant Analysis for Stereochemical and Conformational Assignments

Nuclear Overhauser Effect (NOE) spectroscopy would be employed to determine the spatial proximity of atoms. For instance, an NOE correlation between the N-H proton and a specific aromatic proton could help confirm the tautomeric form and the conformation of the molecule.

Analysis of proton-proton coupling constants (J-coupling) in the aromatic region of the ¹H NMR spectrum provides information about the connectivity and relative positions of substituents. For the benzene (B151609) portion of the indazole ring, ortho, meta, and para couplings have characteristic ranges, which would help confirm the assignment of the aromatic protons and, by extension, the substitution pattern. researchgate.net

Mass Spectrometry-Based Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to probe its structure and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Reaction Monitoring

HRMS would be used to determine the exact mass of this compound with high precision (typically to four or five decimal places). This allows for the unambiguous determination of its elemental formula (C₉H₆ClN₃O₄). The technique can distinguish between compounds with the same nominal mass but different elemental compositions. The measured mass is compared to the calculated theoretical mass for the proposed formula to confirm the compound's identity. rsc.org It is also a valuable tool for monitoring the progress of a chemical reaction by detecting the presence of the desired product in the reaction mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mechanistic Intermediate Detection

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and detecting transient or low-concentration species, such as reaction intermediates. In the context of synthesizing or studying the reactivity of this compound, LC-MS could be used to separate and identify intermediates, byproducts, and degradation products, thereby providing crucial insights into the reaction mechanism. nih.gov

X-ray Crystallography and Solid-State Characterization

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If suitable single crystals of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles.

This analysis would confirm the connectivity of the atoms, the planarity of the indazole ring system, and the relative orientation of the carboxylate, chloro, and nitro substituents. nih.govresearchgate.netnih.gov Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of molecules in the crystal lattice. Such data is invaluable for understanding the solid-state properties of the compound and for computational modeling studies. nih.govimist.ma

Unambiguous Structural Determination and Regiochemical Assignment

The definitive structural elucidation of this compound, a compound with potential for multiple isomers, relies on a combination of powerful analytical techniques. While specific crystallographic or detailed NMR data for this exact compound are not widely published, the established methodologies for analogous indazole derivatives provide a clear framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are paramount for confirming the connectivity and regiochemistry of substituted indazoles. For instance, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental in assigning the correct isomeric form. In the case of N-substituted indazoles, HMBC experiments can distinguish between N1 and N2 isomers by observing correlations between the protons of the substituent and the carbon atoms of the indazole core, specifically C3 and C7a. nih.gov For this compound, 2D NMR techniques would be essential to confirm the positions of the chloro and nitro groups on the benzene ring and the carboxylate group at position 3.

X-Ray Crystallography: The gold standard for unambiguous structural determination is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, and bond angles, thereby offering a definitive three-dimensional structure of the molecule in the solid state. For example, the crystal structures of related compounds like 3-chloro-1-methyl-5-nitro-1H-indazole and 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole have been determined, revealing key details about their molecular geometry and intermolecular interactions. nih.govresearchgate.net It is through this method that the planarity of the indazole ring system and the torsion angles of its substituents can be accurately measured. nih.gov

A hypothetical table of crystallographic data for this compound, based on typical values for similar structures, is presented below.

| Parameter | Hypothetical Value |

| Molecular Formula | C9H5ClN4O4 |

| Molecular Weight | 268.62 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~7.5 |

| b (Å) | ~16.0 |

| c (Å) | ~8.0 |

| β (°) | ~95 |

| Volume (ų) | ~950 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.88 |

Co-crystal Structures with Biological Targets for Interaction Mapping

To understand the mechanism of action of a potential drug molecule like this compound, it is invaluable to determine its co-crystal structure with its biological target, typically a protein or enzyme. This technique provides a static snapshot of the binding pose of the ligand within the active site, revealing crucial intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that are responsible for its biological activity.

While no co-crystal structures of this compound with a biological target have been reported in the public domain, molecular docking studies on similar 3-chloro-6-nitro-1H-indazole derivatives have been performed to predict their binding modes. nih.gov For instance, the docking of these compounds into the active site of Leishmania trypanothione (B104310) reductase has shown a network of hydrophobic and hydrophilic interactions. nih.gov A future co-crystal structure would be essential to validate these computational models and provide a more accurate basis for structure-based drug design.

Advanced Spectroscopic Probes for Dynamic and Interaction Studies

Beyond static structural information, a suite of advanced spectroscopic techniques can be employed to study the dynamic nature of this compound and its interactions with biological macromolecules in real-time.

Fluorescence Spectroscopy for Monitoring Binding Events and Conformational Changes

Fluorescence spectroscopy is a highly sensitive technique for monitoring the binding of a ligand to a protein. While the intrinsic fluorescence of this compound has not been reported, some nitroindazole derivatives are known to be fluorescent. researchgate.net The binding event can be monitored by changes in the fluorescence intensity, emission wavelength, or polarization of either the intrinsic fluorescence of the protein (typically from tryptophan or tyrosine residues) or the fluorescence of the ligand itself. These changes can provide information on the binding affinity and any conformational changes in the protein upon ligand binding.

UV-Vis Spectroscopy for Electronic Transitions and Reactivity

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption spectrum would be characterized by bands corresponding to the π-π* transitions of the aromatic indazole core and the n-π* transitions of the nitro and carbonyl groups. Upon binding to a biological target, shifts in the absorption maxima (either bathochromic or hypsochromic) can indicate changes in the electronic environment of the chromophore, providing indirect evidence of binding. This technique can also be used to study the reactivity of the compound under different conditions.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful label-free technique for the real-time analysis of biomolecular interactions. In a typical SPR experiment, the biological target is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), providing a comprehensive kinetic profile of the interaction. SPR has been successfully used to study the binding kinetics of other azole-containing compounds to their protein targets. nih.gov

A hypothetical data table summarizing the kinetic parameters that could be obtained from an SPR experiment is shown below.

| Parameter | Hypothetical Value |

| Association Rate (ka) (M⁻¹s⁻¹) | 1 x 10⁵ |

| Dissociation Rate (kd) (s⁻¹) | 1 x 10⁻³ |

| Dissociation Constant (KD) (nM) | 10 |

Fluorescence Resonance Energy Transfer (FRET) Assays for Enzyme Inhibition Kinetics

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a donor and an acceptor. FRET-based assays are widely used to study enzyme activity and inhibition. To study the inhibition of a target enzyme by this compound, a FRET-based substrate for the enzyme would be designed. In the intact substrate, the donor and acceptor are in close proximity, leading to efficient FRET. Upon cleavage of the substrate by the enzyme, the donor and acceptor are separated, resulting in a decrease in FRET. The inhibitory activity of the compound can be quantified by measuring the rate of FRET change in the presence and absence of the inhibitor. This allows for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50). FRET assays are a well-established method for high-throughput screening of enzyme inhibitors. nih.gov

Emerging Applications and Research Potential Beyond Clinical Use

Methyl 6-Chloro-4-nitro-1H-indazole-3-carboxylate as a Chemical Probe

While direct applications of this compound as a chemical probe are not extensively documented, its structural framework is analogous to compounds used to investigate biological systems. The indazole nucleus is a cornerstone in medicinal chemistry, forming the basis for numerous kinase inhibitors and other biologically active agents. rsc.orgresearchgate.net

The indazole scaffold is present in a multitude of compounds with a wide array of pharmacological activities. nih.gov The strategic placement of chloro and nitro groups on the this compound molecule offers reactive handles that can be modified. These modifications could allow for the attachment of fluorescent tags or biotin (B1667282) labels, transforming the molecule into a probe to visualize and isolate protein targets within a cell. Such tools are invaluable for dissecting complex cellular signaling pathways and understanding the mechanism of action of indazole-based drugs.

Derivatives of the closely related 3-chloro-6-nitro-1H-indazole scaffold have been shown to possess potent antileishmanial activity by targeting enzymes like trypanothione (B104310) reductase. nih.govresearchgate.net This suggests that this compound could be developed into a research tool to elucidate the specific pathways governed by such enzymes. By systematically studying how this compound and its analogs interact with cellular components, researchers can map out biological networks and identify new potential drug targets.

Role as a Synthetic Intermediate for Complex Molecular Architectures

The true strength of this compound lies in its role as a versatile synthetic building block. The indazole ring system is a recurring motif in many pharmacologically active compounds, and functionalized indazoles are key intermediates for their synthesis. researchgate.netmdpi.com

Research has demonstrated that the 3-chloro-6-nitro-1H-indazole core is an excellent starting point for creating more complex heterocyclic systems. nih.gov Through cycloaddition reactions, this scaffold has been used to synthesize novel indazole derivatives containing 1,2,3-triazole, isoxazoline, and isoxazole (B147169) rings. nih.gov These reactions highlight the utility of the indazole nucleus as a platform for generating chemical diversity. The presence of the methyl ester in this compound provides an additional site for chemical modification, further expanding its potential as a precursor for a wide range of new molecular entities. diva-portal.org

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Indazole Intermediates

| Starting Scaffold Component | Reaction Type | Resulting Heterocyclic Scaffold | Reference |

| 3-chloro-6-nitro-1H-indazole | 1,3-Dipolar Cycloaddition | 1,2,3-Triazole | nih.gov |

| 3-chloro-6-nitro-1H-indazole | 1,3-Dipolar Cycloaddition | Isoxazoline | nih.gov |

| 3-chloro-6-nitro-1H-indazole | 1,3-Dipolar Cycloaddition | Isoxazole | nih.gov |

| Indole (precursor to indazole) | Nitrosation | 1H-indazole-3-carboxaldehyde | rsc.org |

The application of indazole derivatives is not limited to biology and medicine. The broader indazole scaffold has found use in materials science, particularly in the development of organic light-emitting diodes (OLEDs). researchgate.net The highly functionalized nature of this compound, with its electron-withdrawing groups and potential for polymerization or coordination with metals, makes it an intriguing candidate as a precursor for advanced functional materials. These materials could possess unique electronic, optical, or thermal properties, although this remains an area requiring further exploration.

Potential in Agrochemical Research and Development

The biological activity of indazole derivatives suggests potential applications in agriculture. Many heterocyclic compounds form the basis of modern fungicides, herbicides, and insecticides. Given that derivatives of the 3-chloro-6-nitro-1H-indazole scaffold exhibit potent activity against the parasite Leishmania, it is plausible that this class of compounds could be screened for other biological activities relevant to crop protection. nih.govresearchgate.net The exploration of this compound and related structures in agrochemical research could lead to the discovery of new active ingredients to address challenges in food production.

Exploration in Herbicide and Fungicide Chemistry

The exploration of indazole derivatives in agrochemical research has revealed their potential as active ingredients in herbicides and fungicides. nih.govnih.govresearchgate.net The structural features of this compound—specifically the indazole core, the chloro and nitro substituents, and the methyl carboxylate group—provide a basis for investigating its potential mechanisms of action in plants and microbes.

Molecular Mechanisms in Plants (Herbicidal Potential):

The herbicidal activity of various heterocyclic compounds often stems from their ability to interfere with essential biochemical pathways in plants. For indazole derivatives, several potential molecular targets can be hypothesized. The presence of the nitro group, an electron-withdrawing moiety, can be crucial for its mode of action. mdpi.com

Potential herbicidal mechanisms of action for indazole-based compounds may include:

Inhibition of Photosynthesis: Many commercial herbicides act by disrupting the photosynthetic electron transport chain. The indazole ring system could potentially interact with key proteins in photosystem II, similar to other aromatic herbicides.

Disruption of Amino Acid Synthesis: The biosynthesis of essential amino acids is a common target for herbicides. Indazole derivatives might inhibit enzymes such as acetolactate synthase (ALS) or 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).

Auxin Mimicry or Disruption: Some indazole-containing compounds have been investigated for their effects on plant growth regulation, suggesting a potential to interfere with auxin signaling pathways, leading to uncontrolled growth and eventual plant death. mdpi.com

The chloro and nitro substituents on the benzene (B151609) ring of this compound could enhance its binding affinity to target enzymes or receptors within the plant, potentially increasing its herbicidal potency.

Molecular Mechanisms in Microbes (Fungicidal Potential):

The indazole scaffold has been identified as a promising pharmacophore for the development of novel antifungal agents. nih.govnih.gov The antifungal activity of such compounds is often attributed to their ability to disrupt fungal cell integrity or metabolic processes.

Potential fungicidal mechanisms of action for indazole derivatives may involve:

Inhibition of Ergosterol Biosynthesis: A common mode of action for antifungal drugs is the inhibition of enzymes involved in the synthesis of ergosterol, an essential component of fungal cell membranes. The indazole moiety could potentially dock into the active site of enzymes like lanosterol (B1674476) 14α-demethylase.

Disruption of Cell Wall Synthesis: The fungal cell wall, composed primarily of chitin (B13524) and glucans, is a unique and essential structure. Indazole derivatives might inhibit key enzymes in the cell wall biosynthesis pathway.

Interference with Respiration: The mitochondrial respiratory chain is another potential target. The nitroaromatic nature of the compound could play a role in disrupting electron transport and ATP synthesis in fungal mitochondria.

The following table illustrates the potential herbicidal and fungicidal activities of indazole derivatives based on substituent effects, which could be extrapolated to hypothesize the activity of this compound.

| Substituent Group | Potential Effect on Herbicidal Activity | Potential Effect on Fungicidal Activity | Rationale |

| Chloro | Increased potency | Enhanced activity | Increases lipophilicity, facilitating membrane transport and potentially improving binding to target sites. |

| Nitro | May enhance activity | Can contribute to activity | Strong electron-withdrawing nature can influence the electronic properties of the molecule, potentially enhancing interaction with biological targets. mdpi.com |

| Methyl Carboxylate | Variable | Variable | Can influence solubility and transport within the organism; may be a site for metabolic modification. |

Exploration in Dye Chemistry and Related Industrial Fields

Nitroaromatic compounds have historically been, and continue to be, important precursors in the synthesis of a wide variety of dyes. nih.govquora.com The presence of the nitro group on the indazole ring of this compound makes it a candidate for exploration in dye chemistry.

The synthesis of azo dyes, a major class of synthetic colorants, often involves the reduction of a nitroaromatic compound to an aromatic amine, followed by diazotization and coupling with a suitable coupling component. quora.comresearchgate.net The 4-nitro group of this compound could potentially be reduced to a 4-amino group, creating a novel aromatic amine intermediate.

The resulting amino-indazole derivative could then be diazotized and coupled with various aromatic compounds, such as phenols or anilines, to produce a range of azo dyes with potentially unique colors and properties. The final color of the dye would be influenced by the entire chromophoric system, including the indazole ring and the substituents on both the diazo and coupling components.

The potential synthetic pathway to an azo dye from this compound is outlined below:

| Step | Reaction | Reactants | Product | Potential Application |

| 1 | Reduction of Nitro Group | This compound, Reducing Agent (e.g., Sn/HCl) | Methyl 4-amino-6-chloro-1H-indazole-3-carboxylate | Dye Intermediate |

| 2 | Diazotization | Methyl 4-amino-6-chloro-1H-indazole-3-carboxylate, NaNO₂, HCl | Methyl 6-chloro-3-(methoxycarbonyl)-1H-indazol-4-yl diazonium chloride | Reactive Dye Intermediate |

| 3 | Azo Coupling | Diazonium salt from Step 2, Coupling Component (e.g., Phenol, Naphthol) | Azo Dye | Textile Dyeing, Pigments |

The chloro and methyl carboxylate groups on the indazole ring would likely modify the properties of the resulting dyes, such as their shade, lightfastness, and affinity for different fibers. The exploration of this compound and its derivatives in dye chemistry could lead to the development of novel colorants with specific industrial applications.

Future Research Directions and Unanswered Questions

Unexplored Reaction Pathways and Novel Synthetic Innovations for Indazole Derivatives

The synthesis of functionalized indazoles is a mature field, yet there is considerable room for innovation, particularly in developing more efficient, sustainable, and diverse reaction pathways. nih.gov Current methods, such as the reaction of α,β-unsaturated ketones with hydrazines or the nitrosation of indoles, provide reliable access to the indazole core. rsc.orgnih.gov However, future research could focus on several key areas:

Transition-Metal-Catalyzed C-H Functionalization : The direct functionalization of the indazole core via C-H activation has emerged as a powerful, atom-economical strategy. researchgate.net Future work should aim to expand the scope of these reactions for the specific regioselective introduction of substituents onto the methyl 6-chloro-4-nitro-1H-indazole-3-carboxylate framework. Exploring novel catalysts, including those based on earth-abundant metals, could lead to more cost-effective and environmentally friendly synthetic routes. researchgate.net

Photoredox Catalysis : Light-mediated synthesis offers mild reaction conditions and unique reactivity patterns. researchgate.net Applying photoredox catalysis to indazole synthesis could enable novel transformations that are inaccessible through traditional thermal methods, potentially allowing for the construction of complex derivatives of this compound with high precision.

Flow Chemistry : Continuous flow synthesis can offer improved safety, scalability, and reaction control compared to batch processes. Developing flow-based methodologies for the synthesis and subsequent modification of this compound could accelerate the production of derivatives for screening and development.

Biocatalysis : The use of enzymes for the synthesis and modification of heterocyclic compounds is a growing area of interest. Investigating enzymatic pathways for the construction or functionalization of the indazole ring could provide highly selective and sustainable synthetic alternatives.

| Synthetic Approach | Potential Advantages | Research Focus for this compound |

|---|---|---|

| C-H Functionalization | High atom economy, direct modification of the core structure. researchgate.net | Development of regioselective methods to introduce diversity at positions 5 and 7. |

| Photoredox Catalysis | Mild reaction conditions, access to unique reactive intermediates. researchgate.net | Novel coupling reactions and functional group installations under visible light. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of multi-step syntheses for rapid library generation. |

| Biocatalysis | High selectivity, green and sustainable methods. | Enzymatic resolution of enantiomers or regioselective functionalization. |

Deeper Elucidation of Molecular Mechanisms and Off-Target Interactions

Indazole derivatives are known to interact with a wide range of biological targets, most notably protein kinases. nih.gov However, a comprehensive understanding of their mechanism of action often remains incomplete. For derivatives like this compound, moving beyond initial target identification is crucial.

Future research should prioritize:

Target Deconvolution : For compounds showing promising activity in cell-based assays, identifying the full spectrum of molecular targets is essential. Techniques such as chemical proteomics, affinity chromatography, and computational target prediction can uncover both primary targets and potential off-target interactions.

Pathway Analysis : Understanding how a compound modulates cellular signaling pathways is critical. Systems biology approaches, including transcriptomics and proteomics, can provide a global view of the cellular response to treatment with an indazole derivative, revealing the downstream consequences of target engagement.

Off-Target Profiling : Off-target interactions are a major cause of adverse effects and can also lead to beneficial polypharmacology. nih.gov Comprehensive kinase profiling and screening against panels of receptors, ion channels, and enzymes are necessary to build a complete picture of a compound's selectivity. This is particularly important for kinase inhibitors, which often have activity against multiple kinases. nih.gov

Rational Design and Synthesis of Advanced Indazole-Based Probes for Specific Biological Targets

To facilitate the study of molecular mechanisms, the development of specialized chemical probes based on the this compound scaffold is a promising direction. These probes are indispensable tools for target validation and studying biological processes in real-time.

Key strategies include:

Structure-Based Design : Utilizing X-ray crystallography or cryo-electron microscopy data of known indazole-target complexes can guide the design of highly potent and selective probes. nih.gov

Fragment-Based Lead Discovery (FBLD) : This approach can identify small molecular fragments that bind to a target, which can then be elaborated into more potent probes by linking them to the indazole core. nih.gov

Affinity and Photoaffinity Probes : Synthesizing derivatives that incorporate a reactive group (e.g., an azide (B81097) or diazirine for photoaffinity labeling) allows for the covalent modification of the biological target, enabling its isolation and identification.

Imaging Probes : Attaching a fluorescent dye or other imaging agent to the indazole scaffold can create probes for visualizing target localization and dynamics within living cells using advanced microscopy techniques.

Refinement of Computational Models for Enhanced Predictive Power and Structural Insights

Computational chemistry plays a vital role in modern drug discovery, from initial hit identification to lead optimization. nih.gov For indazole derivatives, methods like molecular docking, density functional theory (DFT), and molecular dynamics (MD) simulations are routinely used to predict binding modes and physicochemical properties. nih.govresearchgate.net However, the predictive accuracy of these models can always be improved.

Future efforts should be directed towards:

Improved Scoring Functions : Developing more accurate scoring functions for molecular docking that can better predict binding affinities across diverse target classes.

Advanced MD Simulations : Employing enhanced sampling techniques in MD simulations to more accurately capture the conformational dynamics of both the ligand and the target protein, providing deeper insights into the binding process.

Machine Learning and AI : Integrating artificial intelligence and machine learning algorithms with traditional computational chemistry methods can enhance predictive power. researchgate.net These models can be trained on large datasets of known indazole derivatives to predict biological activity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and potential off-target effects with greater accuracy. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) : Using QM/MM methods to study reaction mechanisms and binding interactions at a higher level of theory can provide critical insights that are inaccessible with classical force fields alone.

| Computational Method | Area for Refinement | Expected Outcome |

|---|---|---|

| Molecular Docking | Development of more accurate scoring functions. researchgate.net | Improved prediction of binding affinity and pose. |

| Molecular Dynamics (MD) | Enhanced sampling techniques and longer simulation times. researchgate.net | Better understanding of ligand-protein dynamics and binding kinetics. |

| QSAR & Machine Learning | Integration of larger, more diverse datasets and advanced algorithms. researchgate.net | Enhanced predictive models for activity, selectivity, and ADMET properties. |

| Quantum Mechanics (DFT, QM/MM) | Application to enzymatic reactions and complex binding events. nih.gov | Detailed insights into electronic structure and reaction mechanisms. |

Cross-Disciplinary Research Opportunities for this compound

The full potential of this compound and its derivatives can best be realized through collaborative, cross-disciplinary research. The complexity of drug discovery and development necessitates the integration of expertise from various scientific fields.

Potential collaborative avenues include:

Chemistry and Biology : Synthetic chemists can design and create novel indazole derivatives based on hypotheses generated by structural and molecular biologists, who in turn can test these compounds in relevant biological assays.

Computational and Experimental Science : Computational chemists can build predictive models that guide experimental efforts, prioritizing the synthesis of compounds with the highest probability of success. dntb.gov.ua Experimental data then provides feedback to refine and improve the computational models.

Pharmacology and Materials Science : The unique photophysical or electronic properties of certain indazole derivatives could be explored for applications in materials science, such as the development of organic light-emitting diodes (OLEDs) or molecular sensors.

Agrochemical Research : The biological activity of indazoles is not limited to human medicine. hilarispublisher.com Collaborative efforts with agricultural scientists could explore the potential of derivatives of this compound as novel herbicides or pesticides.

By pursuing these future research directions, the scientific community can continue to build upon the rich chemistry of the indazole scaffold, leading to new discoveries and innovations across multiple disciplines.

Q & A

Q. Q1. What synthetic methodologies are commonly employed for preparing methyl 6-chloro-4-nitro-1H-indazole-3-carboxylate, and what are their critical optimization parameters?

A1. Synthesis typically involves sequential functionalization of the indazole core. Key steps include:

- Chlorination : Introducing chlorine at the 6-position via electrophilic substitution using Cl₂/FeCl₃ or SOCl₂ .

- Nitration : Nitro group introduction at the 4-position under controlled HNO₃/H₂SO₄ conditions to avoid over-nitration .

- Esterification : Methylation of the carboxyl group using methanol/H₂SO₄ or methyl iodide in basic media .

Optimization : Temperature control (<50°C for nitration), stoichiometric ratios (1:1.2 for chlorination), and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical .

Q. Q2. How is the purity and structural integrity of this compound validated in academic settings?

A2. Standard protocols include:

Q. Q3. What are the recommended storage conditions to ensure compound stability?

A3. Store under inert gas (N₂/Ar) at 2–8°C in sealed, light-resistant containers. Hydrolysis of the ester group is minimized at pH 6–7 .

Advanced Research Questions

Q. Q4. How do electronic effects of the 4-nitro and 6-chloro substituents influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

A4. The 4-nitro group acts as a strong electron-withdrawing group (EWG), activating the indazole core for NAS at the 3-position. The 6-chloro substituent provides moderate deactivation, requiring harsher conditions (e.g., DMF/K₂CO₃ at 80°C) for displacement. Computational studies (DFT) suggest a meta-directing effect for nitro groups, while chloro substituents favor para substitution .

Q. Q5. What strategies resolve contradictory biological activity data between in vitro and in vivo models for this compound?

A5. Discrepancies often arise from:

- Metabolic instability : Rapid ester hydrolysis in vivo reduces bioavailability. Solutions include prodrug design (e.g., tert-butyl esters) .

- Off-target interactions : Use isoform-selective assays (e.g., kinase profiling panels) to identify confounding targets .

- Pharmacokinetic modeling : Adjust dosing regimens based on plasma half-life (t₁/₂) and tissue distribution data .

Q. Q6. How can structure-activity relationship (SAR) studies be designed to enhance selectivity for kinase inhibition?

A6. Key approaches:

- Scaffold diversification : Replace the methyl ester with bulkier groups (e.g., benzyl) to modulate steric hindrance .

- Fragment-based screening : Identify critical hydrogen-bonding interactions (e.g., nitro group with ATP-binding pocket residues) .

- Mutagenesis assays : Validate binding residues (e.g., gatekeeper mutations in kinases) to refine SAR .

Q. Q7. What analytical techniques are suitable for detecting degradation products under accelerated stability testing?

A7. Employ:

- LC-HRMS : Identify hydrolyzed products (e.g., free carboxylic acid from ester cleavage) .

- TGA/DSC : Monitor thermal decomposition pathways (onset >150°C) .

- EPR : Detect radical intermediates during photodegradation .

Critical Methodological Considerations

- Contradictions in evidence : Some studies report conflicting NAS reactivity rates due to solvent polarity variations (DMF vs. DMSO) . Validate conditions via controlled kinetic experiments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.